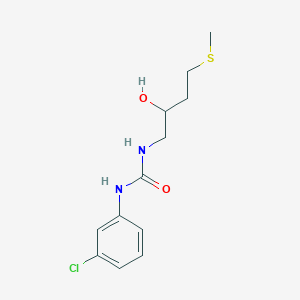

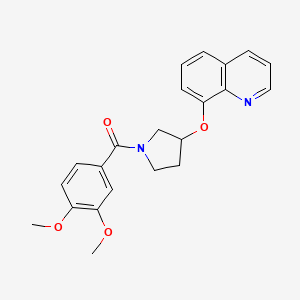

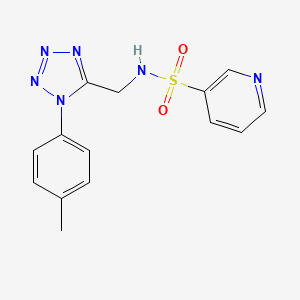

(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone , also known by its chemical structure, is a quinoline-based compound . Quinolines are nitrogen-containing bicyclic compounds found in various forms in nature. They have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in numerous biological compounds, including antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of this compound involves a two-step procedure. Starting from p-toluidine , benzaldehyde , and trans-methyl-isoeugenol as commercial starting reagents, it proceeds through a sequence of Povarov cycloaddition reaction/N-furoylation processes . The resulting compound is the target molecule: This compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring , a pyrrolidine ring , and a methanone group . The quinoline moiety contributes to its biological activity, while the pyrrolidine ring imparts structural diversity. The methanone group is essential for its pharmacological properties .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups. It may undergo reactions such as oxidation , reduction , and substitution . Exploring its reactivity with various reagents can provide insights into its potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research into the synthesis of quinoline derivatives, such as the synthesis of 2-(2-oxopyrrolidin-1-yl)-1,4-quinones, highlights methods for creating compounds with complex structures involving pyrrolidine and quinoline units. These techniques could be relevant for synthesizing and modifying "(3,4-Dimethoxyphenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" for various applications (Michael et al., 1990).

Quinoline Synthesis : The scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes to produce quinolines indicates a method for creating quinoline derivatives. This process may be applicable in synthesizing related compounds or in understanding the chemical behavior of "this compound" (Austin et al., 2007).

Potential Applications and Significance

Electronic and Fluorescence Properties : Studies on the effects of structure and environment on the spectroscopic properties of similar compounds suggest potential applications in materials science, particularly in developing fluorescent materials or in molecular electronics. For example, research on (3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones reveals insights into their electronic absorption and fluorescence, which could inform the development of novel optical materials or sensors (Al-Ansari, 2016).

Chemical Reactivity and Applications : The study of the reactivity of similar compounds with various reagents and under different conditions can provide insights into potential applications in synthetic chemistry, pharmaceuticals, or material science. For instance, the reactivity of quinoline and pyrrolidine derivatives in synthesizing heterocyclic compounds suggests applications in creating pharmaceutical intermediates or in the synthesis of complex organic molecules (McDonald & Proctor, 1975).

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-18-9-8-16(13-20(18)27-2)22(25)24-12-10-17(14-24)28-19-7-3-5-15-6-4-11-23-21(15)19/h3-9,11,13,17H,10,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUAMYELRKGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

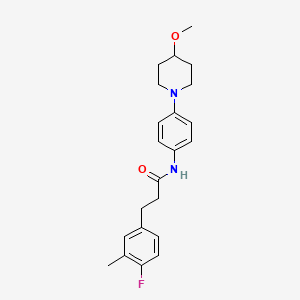

![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)

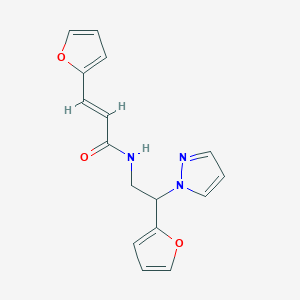

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)